N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a combination of chloro, trifluoromethyl, and dichlorophenyl groups attached to an oxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through a reaction between the oxazole derivative and an appropriate amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing groups.
Material Science: Incorporated into polymers to enhance thermal and chemical stability.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.
Protein Binding: Studied for its binding affinity to various proteins, aiding in drug design.
Medicine
Pharmaceuticals: Potential use in developing drugs for treating inflammatory and infectious diseases.
Diagnostics: Utilized in the development of diagnostic agents due to its specific binding properties.
Industry
Agriculture: Employed in the synthesis of agrochemicals.
Electronics: Used in the production of electronic materials due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: Interacts with specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: Influences biochemical pathways by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar in structure but with variations in the substituent groups.
2-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but differs in the core structure.
Uniqueness
Structural Complexity: The combination of multiple functional groups on an oxazole ring is unique.
Reactivity: Exhibits a wide range of chemical reactivity due to the presence of electron-withdrawing groups.
Applications: Its diverse applications in chemistry, biology, medicine, and industry set it apart from simpler compounds.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3F3N2O2/c1-8-14(16(26-28-8)15-11(20)3-2-4-12(15)21)17(27)25-13-7-9(18(22,23)24)5-6-10(13)19/h2-7H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLYDYGHFFYAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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